REACTION_SMILES
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[CH2:32]1[O:33][CH2:34][CH2:35][CH2:36]1.[CH3:12][CH2:13][N:14]([CH2:15][CH3:16])[CH2:17][CH3:18].[CH3:1][O:2][c:3]1[cH:4][cH:5][cH:6][c:7]([C:9](=[O:10])[NH2:11])[n:8]1.[F:19][C:20]([F:21])([F:22])[C:23]([O:24][C:25](=[O:26])[C:27]([F:28])([F:29])[F:30])=[O:31]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][cH:6][c:7]([C:9]#[N:11])[n:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(C(N)=O)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OC(=O)C(F)(F)F)C(F)(F)F
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Name
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Type
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product
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Smiles
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COc1cccc(C#N)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |